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These application notes provide a detailed guide for the successful co-immunoprecipitation
(Co-IP) of Focal Adhesion Kinase (FAK) to identify and study its protein-protein interactions.
FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration,
proliferation, and survival. Its interactions with various cellular proteins are critical for mediating
these functions and are of significant interest in cancer research and drug development.

Introduction to FAK and Co-immunoprecipitation

Focal Adhesion Kinase (FAK) is a 125 kDa protein that localizes to focal adhesions and acts as
a scaffold for numerous signaling proteins.[1][2][3][4] Understanding the dynamic interactions of
FAK with its binding partners is essential for elucidating its role in both normal physiology and
disease states, particularly in cancer where FAK is often overexpressed.[2][3]

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-
protein interactions in their native cellular context.[5][6][7][8][9] The principle of Co-IP involves
using a specific antibody to capture a "bait" protein (in this case, FAK) from a cell lysate. Any
proteins that are bound to the bait protein (the "prey") will be co-precipitated, allowing for their
subsequent identification by methods such as Western blotting or mass spectrometry.[5][9]

Key FAK Protein Interactions
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Several proteins have been identified as interacting with FAK through Co-IP experiments.
These interactions are crucial for various cellular signaling pathways. Some key FAK
interactors include:

e p53: Direct interaction between the N-terminal domains of FAK and p53 has been
demonstrated, suggesting a feedback loop in regulating cell survival and apoptosis.[10]

o Paxillin: This focal adhesion-associated protein binds to the C-terminal FAT domain of FAK
and is essential for the recruitment of FAK to focal adhesions.[11]

e Zyxin, Nesprin-1, and Desmoplakin: These proteins were identified as FAK interactors in
human colon cancer cells, playing roles in cell migration and invasion.[1][2][3]

e Src: This kinase is recruited to FAK upon autophosphorylation of FAK at Tyr397, leading to
the phosphorylation of other substrates and the activation of downstream signaling
pathways.

e p130Cas: This docking protein is a major substrate of the FAK-Src complex and is involved
in cell migration.[11]

Data Presentation: Quantitative Parameters for FAK
Co-immunoprecipitation

The following table summarizes key quantitative parameters from published studies for the
successful Co-IP of FAK.
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Experimental Protocols
Protocol 1: Co-immunoprecipitation of FAK from
Adherent Cells

This protocol is a generalized procedure based on common practices for Co-IP of FAK.
Materials:

o Cell Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)
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» Protease and Phosphatase Inhibitor Cocktails
e Phosphate-Buffered Saline (PBS), ice-cold

e Anti-FAK antibody (validated for IP)

* |sotype control IgG (e.g., rabbit or mouse IgG)
o Protein A/G magnetic beads or agarose beads
e Wash Buffer (e.g., IP Lysis Buffer or TBS-T)

o Elution Buffer (e.g., 1X Laemmli buffer)

e Microcentrifuge tubes

e Rotating platform or rocker

Procedure:

e Cell Culture and Lysis:

[¢]

Culture cells to 80-90% confluency.
o Wash cells twice with ice-cold PBS.

o Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the
plate.

o Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
o Incubate on ice for 30 minutes with occasional vortexing.

o Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o Transfer the supernatant (cleared lysate) to a new tube.

¢ Pre-clearing the Lysate (Optional but Recommended):
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[e]

Add 20-30 pl of Protein A/G beads to the cleared lysate.

Incubate for 1 hour at 4°C on a rotator.

o

[¢]

Centrifuge at 1,000 x g for 1 minute at 4°C.

[¢]

Carefully transfer the supernatant to a new tube, avoiding the beads.

e Immunoprecipitation:
o Determine the protein concentration of the lysate (e.g., using a BCA assay).
o Take 1-2 mg of total protein and adjust the volume with Lysis Buffer.

o Add the primary anti-FAK antibody (refer to the table above or manufacturer's
recommendation for the amount).

o For the negative control, add an equivalent amount of isotype control IgG to a separate
tube of lysate.

o Incubate overnight at 4°C on a rotator.

o Capture of Immune Complexes:
o Add 30-50 pl of pre-washed Protein A/G beads to each sample.
o Incubate for 2-4 hours at 4°C on a rotator.

e Washing:

o Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic
rack.

o Carefully aspirate and discard the supernatant.

o Wash the beads 3-5 times with 1 ml of ice-cold Wash Buffer. After the final wash, remove
all residual buffer.

e Elution:
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o Resuspend the beads in 30-50 pl of 1X Laemmli buffer.
o Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

o Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

e Analysis:

o Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against
FAK and the suspected interacting protein.

Visualizations
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Caption: Workflow for Co-immunoprecipitation of FAK.
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Caption: Simplified FAK Signaling Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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